molecular formula C15H12ClF2NO2 B2632839 2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 1105210-05-6

2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B2632839
CAS No.: 1105210-05-6
M. Wt: 311.71
InChI Key: IGKGQLUDDYKAMH-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and phenoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is unique due to the combination of chloro, fluoro, and phenoxy groups in its structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the phenoxy group can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO2/c16-12-2-1-3-13(18)14(12)15(20)19-8-9-21-11-6-4-10(17)5-7-11/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKGQLUDDYKAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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